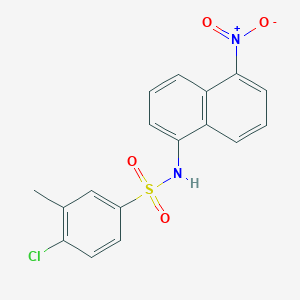![molecular formula C13H15Cl2NOS B4084573 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B4084573.png)
4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholine
Descripción general
Descripción
4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholine, also known as DCDMorpholino, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. Specifically, 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo has been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo is its specificity for CAIX. This makes it a useful tool for studying the role of CAIX in various cellular processes. In addition, 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo has been shown to have low toxicity, which makes it a relatively safe compound to work with. One limitation of 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo is its low solubility in aqueous solutions. This can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo. One area of research is the development of new derivatives of 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo with improved solubility and potency. Another area of research is the identification of new targets for 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo. In addition, further studies are needed to fully understand the mechanism of action of 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and efficacy of 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo in animal models and eventually in humans.
Aplicaciones Científicas De Investigación
4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. In addition, 4-[(3,4-dichlorophenyl)carbonothioyl]-2,6-dimethylmorpholineo has been used as a tool in various biochemical and pharmacological studies.
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NOS/c1-8-6-16(7-9(2)17-8)13(18)10-3-4-11(14)12(15)5-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHVJCAYCCJMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-1-mercapto-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4084493.png)
![3-(8-tert-butyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile hydrochloride](/img/structure/B4084504.png)

![2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4084508.png)
![17-(6-methoxy-1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4084518.png)
![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B4084519.png)
![N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4084528.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4084535.png)
![N-benzyl-N'-[(4-chlorophenyl)sulfonyl]-4-fluorobenzenecarboximidamide](/img/structure/B4084542.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4084548.png)
![4-[3-(4-isopropoxyphenyl)-3-phenylpropanoyl]morpholine](/img/structure/B4084557.png)


